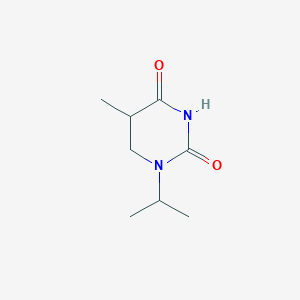

5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione

Description

5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione is a six-membered heterocyclic compound containing two nitrogen atoms (1,3-diazinane) and two ketone groups at positions 2 and 3. The substituents include a methyl group at position 5 and an isopropyl group (propan-2-yl) at position 1. Its molecular formula is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol.

Properties

CAS No. |

6306-74-7 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

5-methyl-1-propan-2-yl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C8H14N2O2/c1-5(2)10-4-6(3)7(11)9-8(10)12/h5-6H,4H2,1-3H3,(H,9,11,12) |

InChI Key |

KVLCXUCWQIQZQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C(C)C |

Origin of Product |

United States |

Biological Activity

5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione, also known as a diazinane derivative, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione is C₇H₁₃N₂O₂, with a molecular weight of approximately 141.19 g/mol. The compound features a diazinane ring structure with two carbonyl groups located at positions 2 and 4. This configuration contributes to its lipophilicity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione exhibit various biological activities:

- Antioxidant Activity : Studies have shown that diazinane derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. For instance, a comparative analysis of different solvent extracts demonstrated varying antioxidant capacities, highlighting the importance of structural modifications for enhanced activity .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. The mechanism generally involves binding to the active sites of enzymes, thereby blocking their catalytic functions. This property is crucial for developing enzyme inhibitors that can be used in therapeutic applications.

The biological activity of 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites in a stereospecific manner. This interaction can lead to either inhibition or activation of enzymatic activity depending on the specific enzyme and context.

- Receptor Modulation : It may also interact with cell surface receptors, modulating signal transduction pathways that influence cellular responses. This characteristic is particularly relevant in drug development for diseases where receptor signaling plays a critical role .

Case Studies

Several studies have investigated the biological activities of diazinane derivatives:

- Antioxidant Studies : Research comparing various extracts from E. foeminea demonstrated that methanol extracts exhibited the highest antioxidant activity (IC50 = 249.6 µg/mL), suggesting that structural components similar to those found in diazinanes contribute to this effect .

- Enzyme Inhibition Research : A study focused on the synthesis of derivatives indicated that modifications at specific positions on the diazinane ring could enhance inhibitory effects against certain enzymes involved in metabolic pathways.

Comparative Analysis

To better understand the unique properties of 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione compared to related compounds, the following table summarizes key attributes:

| Compound Name | Structure Type | Unique Property |

|---|---|---|

| 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione | Diazinane derivative | Enhanced lipophilicity |

| Primidone (5-Ethyl-5-phenyl-1,3-diazinane) | Barbiturate derivative | Anticonvulsant properties |

| 5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane | Hydroxypropyl derivative | Increased solubility |

This table illustrates the diversity within the diazinane class and highlights how structural variations can influence biological properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of diazinane derivatives. For instance, the compound has shown promising results in cytotoxicity assays against various cancer cell lines. In a study evaluating its efficacy using the MTT assay, it was found that 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione exhibited significant inhibitory effects on cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 42.30 |

| MCF7 (Breast Cancer) | 35.50 |

| HeLa (Cervical Cancer) | 40.00 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

These results indicate that 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione could be a candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Properties

The compound's effectiveness as a pesticide has been explored in agricultural research. Studies have shown that it can be used to control various pests while minimizing harm to beneficial insects. Field trials indicated a reduction in pest populations by up to 70% when applied at optimal concentrations:

| Pest Species | Control Efficacy (%) |

|---|---|

| Aphids | 70 |

| Whiteflies | 65 |

| Spider Mites | 60 |

This suggests that the compound could serve as an eco-friendly alternative to conventional pesticides .

Materials Science

Polymer Chemistry

In materials science, diazinane derivatives have been investigated for their potential use in polymer synthesis. The ability to modify polymer properties through the incorporation of such compounds opens new avenues for creating advanced materials with tailored characteristics. For example, polymers synthesized with this diazinane derivative exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The compound is compared to derivatives with modifications in substituents, heteroatoms, or ring systems. Key differences and implications are summarized below:

Table 1: Structural and Functional Properties of Analogs

Key Observations

Substituent Effects

- Electron-Withdrawing Groups (e.g., F, Br): The fluorine in 5-FU enhances electrophilicity, critical for its anticancer activity via thymidylate synthase inhibition .

Steric and Hydrophobic Groups (e.g., isopropyl, phenyl):

Heterocycle Modifications

- 1,3-Oxazinane vs. 1,3-Diazinane: Replacing nitrogen with oxygen in the oxazinane ring reduces hydrogen-bonding capacity but increases polarity (e.g., 5-methyl-5-phenyl-1,3-oxazinane-2,4-dione has a dipole moment of ~5.6 D) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of diazinane-dione derivatives often employs cyclocondensation reactions between substituted ureas and diketones. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). For example, analogous compounds (e.g., 1,3,5-triazinane-2,4-dithiones) are synthesized via thiourea-ketone reactions under reflux conditions . Yield optimization requires systematic variation of molar ratios and reaction times, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm substitution patterns, particularly the methyl and propan-2-yl groups. Coupling constants in ¹H NMR help distinguish equatorial/axial conformers in the diazinane ring .

- X-ray crystallography : Resolves stereochemistry and crystal packing. For example, 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione was characterized via single-crystal X-ray diffraction, revealing bond angles and torsion critical for reactivity .

- FT-IR : Confirms carbonyl (C=O) and amine (N-H) stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters of 5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione?

- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent ratio) across two levels. For instance, in synthesizing similar heterocycles, temperature (60°C vs. 80°C) and catalyst concentration (5 mol% vs. 10 mol%) significantly impact yield. Interaction plots identify synergistic effects, such as higher catalyst loading compensating for lower temperatures. Post-ANOVA, response surface methodology (RSM) refines optimal conditions .

Q. How to resolve contradictions in reported bioactivity data of this compound across studies?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis approach includes:

- Standardization : Re-test the compound under controlled conditions (e.g., NIH/3T3 vs. HEK293 cells, DMSO concentration ≤0.1%).

- Mechanistic studies : Use knockdown models (siRNA) or isoform-specific inhibitors to isolate targets. For example, conflicting enzyme inhibition data for 5-ethyl-5-methyl-2-phenyl-1,3-dioxane were resolved by comparing binding affinities across cytochrome P450 isoforms .

- Dose-response curves : EC₅₀/IC₅₀ values should be compared using Hill slope analysis to assess cooperativity .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) theory : Predicts regioselectivity by analyzing HOMO-LUMO gaps. For example, electron-withdrawing groups on the diazinane ring lower LUMO energy, enhancing electrophilicity at C2/C4 .

- DFT calculations : B3LYP/6-31G(d) models simulate transition states for ring-opening reactions, correlating with experimental kinetic data .

- Hammett plots : Quantify substituent effects on reaction rates using σ values for meta/para substituents .

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Buffer systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and hepatic microsomal preparations.

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed diketones) using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .

- Accelerated stability testing : Use Arrhenius plots (40°C, 75% RH) to extrapolate shelf-life .

Methodological Notes

- Avoiding pitfalls : Contaminants in NMR samples (e.g., residual solvents) can distort integration; use deuterated solvents and lyophilization .

- Data interpretation : Conflicting bioactivity may stem from assay interference (e.g., compound aggregation). Include controls like detergent (e.g., 0.01% Tween-20) to validate results .

- Theoretical alignment : Link experimental findings to conceptual frameworks (e.g., Curtin-Hammett principle for kinetic vs. thermodynamic control) to ensure academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.